molecular formula C19H18N2O2 B2471007 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1210168-42-5

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2471007
CAS No.: 1210168-42-5
M. Wt: 306.365
InChI Key: IBZVBDDPOLTGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a benzonitrile moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-18-8-6-15(7-9-18)17-10-11-21(13-17)19(22)16-4-2-14(12-20)3-5-16/h2-9,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZVBDDPOLTGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.